molecular formula C133H240N3O47P B12418396 Dspe-peg36-dbco

Dspe-peg36-dbco

Cat. No.: B12418396
M. Wt: 2664.3 g/mol
InChI Key: CEJUHYQCAPJHDI-UWMUHIHNSA-N
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Description

Dspe-peg36-dbco is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dspe-peg36-dbco is synthesized through a series of chemical reactions involving polyethylene glycol and dibenzocyclooctyne (DBCO). The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Dspe-peg36-dbco undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dspe-peg36-dbco functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages that enable the selective degradation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Dspe-peg4-dbco
  • Dspe-peg12-dbco
  • Dspe-peg24-dbco

Uniqueness

Dspe-peg36-dbco is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .

Properties

Molecular Formula

C133H240N3O47P

Molecular Weight

2664.3 g/mol

IUPAC Name

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C133H240N3O47P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-131(139)180-122-127(183-132(140)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)123-182-184(142,143)181-50-48-135-133(141)179-120-119-178-118-117-177-116-115-176-114-113-175-112-111-174-110-109-173-108-107-172-106-105-171-104-103-170-102-101-169-100-99-168-98-97-167-96-95-166-94-93-165-92-91-164-90-89-163-88-87-162-86-85-161-84-83-160-82-81-159-80-79-158-78-77-157-76-75-156-74-73-155-72-71-154-70-69-153-68-67-152-66-65-151-64-63-150-62-61-149-60-59-148-58-57-147-56-55-146-54-53-145-52-51-144-49-46-129(137)134-47-45-130(138)136-121-126-39-34-33-37-124(126)43-44-125-38-35-36-40-128(125)136/h33-40,127H,3-32,41-42,45-123H2,1-2H3,(H,134,137)(H,135,141)(H,142,143)/t127-/m0/s1

InChI Key

CEJUHYQCAPJHDI-UWMUHIHNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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